2-Benzoyl-5-bromo-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoyl-5-bromo-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core substituted with a benzoyl group at the 2-position and a bromine atom at the 5-position. Benzoxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-5-bromo-1,3-benzoxazole typically involves the condensation of 2-aminophenol with benzoyl chloride in the presence of a base, followed by bromination. One common method includes:
Condensation Reaction: 2-aminophenol reacts with benzoyl chloride in the presence of a base such as pyridine to form 2-benzoylbenzoxazole.
Bromination: The resulting 2-benzoylbenzoxazole is then brominated using bromine or N-bromosuccinimide (NBS) to yield this compound.
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for higher yields and scalability. Catalysts and solvent-free conditions are sometimes employed to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzoyl-5-bromo-1,3-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The benzoyl group can participate in oxidation and reduction reactions.
Condensation Reactions: The benzoxazole core can undergo further condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzoxazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-Benzoyl-5-bromo-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antifungal and anticancer activities.
Biological Studies: Used as a probe to study enzyme interactions and molecular pathways.
Industrial Applications: Employed in the synthesis of advanced materials and as intermediates in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-Benzoyl-5-bromo-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can enhance binding affinity, while the bromine atom can influence the compound’s reactivity and selectivity. The exact pathways depend on the biological context and the specific target being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzoylbenzoxazole: Lacks the bromine atom, which can affect its reactivity and biological activity.
5-Bromo-1,3-benzoxazole: Lacks the benzoyl group, which can influence its binding affinity and selectivity.
2-Phenyl-5-bromo-1,3-benzoxazole: Similar structure but with a phenyl group instead of a benzoyl group, affecting its chemical properties.
Uniqueness
2-Benzoyl-5-bromo-1,3-benzoxazole is unique due to the presence of both the benzoyl and bromine substituents, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity patterns that are not observed in similar compounds .
Eigenschaften
Molekularformel |
C14H8BrNO2 |
---|---|
Molekulargewicht |
302.12 g/mol |
IUPAC-Name |
(5-bromo-1,3-benzoxazol-2-yl)-phenylmethanone |
InChI |
InChI=1S/C14H8BrNO2/c15-10-6-7-12-11(8-10)16-14(18-12)13(17)9-4-2-1-3-5-9/h1-8H |
InChI-Schlüssel |
SHBRELGKYOVMMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=NC3=C(O2)C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.